1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper on Scaffold Properties, Synthesis, and Late-Stage Functionalization
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper on Scaffold Properties, Synthesis, and Late-Stage Functionalization
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Technical characterization and experimental protocols for CAS 1082065-99-3
Executive Summary & Strategic Importance
In modern drug discovery, optimizing target affinity while maintaining favorable pharmacokinetic profiles is a delicate balancing act. 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) has emerged as a high-value building block to achieve exactly this[1].
The architecture of this molecule offers a dual-advantage system:
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The Pyrazole Core & Cyclopropylmethyl Substituent: Pyrazoles are established bioisosteres in medicinal chemistry, extensively utilized in kinase inhibitors and cannabinoid receptor antagonists[2]. The N-linked cyclopropylmethyl group is highly lipophilic yet sterically compact. This moiety drives hydrophobic target-pocket interactions and significantly enhances blood-brain barrier (BBB) penetration without imposing the metabolic liabilities associated with longer, flexible alkyl chains[3].
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The C4-Carbaldehyde Synthon: Position 4 of the pyrazole ring is the most electron-rich and reactive node. Placing a formyl (aldehyde) group here provides a highly versatile, orthogonal handle for late-stage diversification[4].
Physicochemical Profiling
Accurate molecular modeling and downstream pharmacokinetic predictions rely heavily on foundational physicochemical parameters. The following quantitative data synthesizes the core profile of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde[5],[1].
| Property | Value | Scientific Implication |
| CAS Registry Number | 1082065-99-3 | Standardizes library tracking. |
| Molecular Formula | C8H10N2O | Dictates exact stoichiometry in protocols. |
| Molecular Weight | 150.18 g/mol | Highly efficient ligand efficiency (LE) index baseline. |
| Mass Spectrometry [M+H]+ | 151.08 m/z | Precise target mass for LC-MS self-validation[1]. |
| H-Bond Donors (HBD) | 0 | Enhances lipophilicity and membrane permeability. |
| H-Bond Acceptors (HBA) | 2 | Offers selective target interactions (N2 and O)[5]. |
| Topological Polar Surface | ~32.6 Ų | Optimal for both GI absorption and BBB crossing. |
Core Synthetic Methodologies & Causality
There are two primary paradigms for synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde. Choosing between them depends on precursor availability and the desired purity profile.
Synthetic routes for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde.
Route A: Direct N-Alkylation (SN2 Paradigm)
This is the most direct strategy. 1H-Pyrazole-4-carbaldehyde is subjected to an SN2 alkylation utilizing (bromomethyl)cyclopropane. The pyrazole N-H is mildly acidic (pKa ~ 14), meaning a mild base like Potassium Carbonate (
Route B: Vilsmeier-Haack Formylation (EAS Paradigm)
If starting from an already alkylated pyrazole core, the C4 position can be formylated via Electrophilic Aromatic Substitution (EAS). The 1H-pyrazole system is an electron-rich heteroaromatic ring. N1-alkylation inherently directs electron density predominantly toward the C4 position via mesomeric resonance. When treated with the Vilsmeier reagent (generated in situ from
Downstream Structural Diversification
Once the 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde scaffold is established, the aldehyde operates as an orthogonal linchpin for building complex screening libraries.
Downstream structural diversification of the C4-carbaldehyde moiety.
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Reductive Amination: Generates highly customizable amine variants, essential for creating basic centers that interact with solvent-exposed regions of kinase pockets[7].
-
Nucleophilic Addition: Reacting the aldehyde with dialkylzincs or Grignard reagents creates chiral 4-pyrazolylalkanols. With chiral amino alcohol catalysts, enantioselective additions exceeding 95% e.e. are achievable[8].
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies integrate specific causal reasoning and self-validation points.
Protocol A: N-Alkylation Workflow
Objective: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde via Route A.
-
Preparation: Charge a flame-dried, argon-purged reaction flask with 1H-pyrazole-4-carbaldehyde (1.0 eq) and finely milled anhydrous
(2.0 eq).-
Causality: Argon prevents oxidative degradation of the aldehyde. Finely milled
maximizes surface area for heterogeneous deprotonation.
-
-
Solvation & Addition: Add anhydrous DMF to establish a 0.2 M substrate concentration. Begin dropwise addition of (bromomethyl)cyclopropane (1.2 eq) via syringe over 15 minutes.
-
Causality: Dropwise addition moderates the exothermic reaction, mitigating the risk of off-target multialkylation.
-
-
Reaction: Stir the suspension continuously at 60 °C for 12 hours.
-
Self-Validation Point (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: 3:1 Hexane/EtOAc). Validation of reaction completion requires the total consumption of the polar baseline starting material and the visualization of a highly UV-active (254 nm), less polar product spot.
-
Aqueous Quench: Quench the reaction mixture by pouring it over crushed ice/deionized water.
-
Causality: The water aggressively crashes out the organic product while dissolving the potassium bromide byproducts.
-
-
Workup & Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% aqueous solution ( mL).-
Causality: The
wash is a critical step; it effectively strips residual, miscible DMF from the organic layer, preventing solvent carry-over into structural characterization.
-
-
Isolation: Dry the organics over anhydrous
, filter, and concentrate in vacuo to afford the title compound. Verify by LC-MS focusing on 151.08[1].
Protocol B: Reductive Amination (Downstream Application)
Objective: Conversion of the C4-aldehyde into a C4-alkylamine.
-
Imine Formation: Dissolve the carbaldehyde (1.0 eq) and chosen primary amine (1.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Add Acetic Acid (1.0 eq).
-
Causality: Acetic acid catalyzes the condensation by protonating the hemiaminal intermediate, transforming the hydroxyl group into water—an excellent leaving group.
-
-
Self-Validation Point (LC-MS): Stir at ambient temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS to confirm the disappearance of the 151.08
peak and the emergence of the corresponding iminium ion mass. -
Reduction: Add Sodium triacetoxyborohydride (
, 1.5 eq) portion-wise.-
Causality:
provides profound chemoselectivity; the electron-withdrawing acetate groups reduce the hydridic character, allowing it to reduce the iminium species without touching any potentially unreacted aldehydes.
-
-
Workup: After 4 hours, quench with saturated aqueous
to neutralize the acid and convert the final product into its extractable free-base form[7].
References
-
Guidechem Database. 1-CyclopropylMéthyl-1H-pyrazole-4-carbaldéhyde 1082065-99-3. Accessed March 2026.5
-
Smolecule Database. 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine Properties and Medicinal Chemistry Applications. Accessed March 2026.3
-
Hwang, et al. Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-Carbaldehydes. Clockss Archive. 8
-
Enache, et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies. PMC/NIH.4
-
PubChemLite. 1082065-99-3 (C8H10N2O) - Structural Information. Accessed March 2026. 1
-
ResearchGate Archive. Synthesis and reactions of pyrazole-4-carbaldehydes. 7
-
Szabó, G. et al. Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. PubMed, 2009.2
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Synthesis via Vilsmeier-Haack. 6
Sources
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- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
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